CID 78063415

Description

Properties

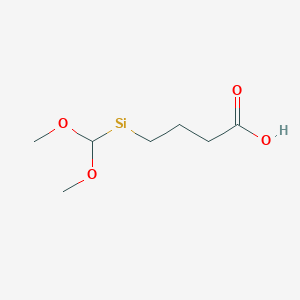

Molecular Formula |

C7H14O4Si |

|---|---|

Molecular Weight |

190.27 g/mol |

InChI |

InChI=1S/C7H14O4Si/c1-10-7(11-2)12-5-3-4-6(8)9/h7H,3-5H2,1-2H3,(H,8,9) |

InChI Key |

JNVPSGCVOAYCGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include the use of catalysts, high-pressure conditions, and temperature control to ensure the desired yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78063415 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in a molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction and yield the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78063415 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78063415 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ambiguity of "CID" in the Evidence

The term "CID" is referenced in three distinct contexts:

- Collision-Induced Dissociation (CID) : A mass spectrometry technique for fragmenting ions ().

- Chemical-Induced Disease (CID) : A biomedical relationship extracted from literature ().

- PubChem Compound Identifier (CID) : A numerical identifier for chemical compounds in PubChem ().

None of these contexts provide data about CID 78063415. For example:

Limitations in Available Data

a. Structural and Analytical Data

b. Comparative Studies

Potential Causes for Missing Information

- Context Misinterpretation : The user may have conflated "CID" as a technique (e.g., collision-induced dissociation) with the PubChem identifier.

- Incomplete Evidence : The provided materials lack chemical databases or studies involving this compound.

Recommendations for Further Research

To address this gap, the following steps are advised:

Verify PubChem Entry: Confirm the existence of this compound via PubChem. If unavailable, check for synonyms or alternative identifiers.

Consult Specialized Databases : Use resources like ChEMBL, ChemSpider, or Reaxys for structural and pharmacological data.

Review Recent Literature : Search platforms like PubMed or SciFinder for studies mentioning CID 78063414.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.